molecular formula C9H10FLiO2 B2636505 Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate CAS No. 2219376-60-8

Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate

Cat. No.: B2636505
CAS No.: 2219376-60-8
M. Wt: 176.12
InChI Key: VOBIZBVHTWFEHN-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate is a chemical compound with the molecular formula C9H11FO2Li It is a lithium salt of 1-fluorocyclooct-2-yne-1-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate typically involves the reaction of 1-fluorocyclooct-2-yne-1-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and solvent composition can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The triple bond in the cyclooctyne ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions are often conducted in non-polar solvents like dichloromethane or chloroform.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used. These reactions are usually performed in organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclooctyne derivatives, while addition reactions can produce halogenated cyclooctyne compounds.

Scientific Research Applications

Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems. Its cyclooctyne moiety is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool in medical applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the cyclooctyne moiety reacts with azide groups in a strain-promoted cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for use in living systems.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 1-fluorocyclooct-2-yne-1-carboxylate: Unique due to its fluorine atom and cyclooctyne ring.

    Lithium(1+) ion 1-chlorocyclooct-2-yne-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Lithium(1+) ion 1-bromocyclooct-2-yne-1-carboxylate: Contains a bromine atom, leading to different reactivity and properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in bioorthogonal chemistry and other applications where selective reactivity is desired.

Properties

IUPAC Name

lithium;1-fluorocyclooct-2-yne-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2.Li/c10-9(8(11)12)6-4-2-1-3-5-7-9;/h1-4,6H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBIZBVHTWFEHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC#CC(CC1)(C(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FLiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219376-60-8
Record name lithium 1-fluorocyclooct-2-yne-1-carboxylate
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